Trifluoromethanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Trifluoromethanesulfonyl Fluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Chemical Properties, Synthesis, and Applications of a Versatile Reagent
Trifluoromethanesulfonyl fluoride (B91410) (CF₃SO₂F), a colorless gas at room temperature, has emerged as a compound of significant interest in various chemical disciplines, particularly in the realm of organic synthesis and medicinal chemistry. Its unique combination of a highly electron-withdrawing trifluoromethyl group and a reactive sulfonyl fluoride moiety imparts a distinct set of properties that make it a valuable tool for researchers and drug development professionals. This technical guide provides a thorough examination of the chemical properties, synthesis, experimental protocols, and applications of trifluoromethanesulfonyl fluoride, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
Trifluoromethanesulfonyl fluoride is characterized by its high thermal stability and well-defined physical properties. A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | CF₄O₂S | [1] |
| Molecular Weight | 152.07 g/mol | [2][3] |
| Boiling Point | -25 °C | [4][5][6] |
| Density | 1.729 g/cm³ (predicted) | [5][6] |
| Vapor Pressure | 3704.3 ± 0.0 mmHg at 25°C (predicted) | [7] |
| Refractive Index | 1.359 (predicted) | [7] |
| InChI Key | SLVAEVYIJHDKRO-UHFFFAOYSA-N | [2][3] |
| CAS Number | 335-05-7 | [2][3] |
Synthesis of Trifluoromethanesulfonyl Fluoride
Two primary synthetic routes are employed for the production of trifluoromethanesulfonyl fluoride: electrochemical fluorination and halogen exchange.
Electrochemical Fluorination (Simons Process)
The Simons process involves the electrolysis of methanesulfonyl fluoride (CH₃SO₂F) or its chloride precursor in anhydrous hydrogen fluoride.[2][8] This method facilitates the replacement of hydrogen atoms with fluorine atoms at a nickel anode.[2][8] While effective, this process can sometimes result in lower yields and the formation of complex product mixtures.[2] The reaction mechanism is believed to involve high-valence nickel fluorides (NiFₙ where n≥3) as the fluorinating agents.[8]
Experimental Workflow: Electrochemical Fluorination
Caption: Workflow for the Simons Electrochemical Fluorination Process.
Halogen Exchange Reaction
A more common and often higher-yielding method for synthesizing trifluoromethanesulfonyl fluoride is through a halogen exchange reaction.[2] This typically involves the reaction of trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a fluoride salt, such as potassium fluoride (KF).[2][9] The reaction conditions, including the choice of solvent and the presence of catalysts like crown ethers, can significantly influence the yield and purity of the product.[6]
Experimental Protocol: Halogen Exchange Synthesis of Trifluoromethanesulfonyl Fluoride
This protocol is adapted from a reported procedure and can be optimized for specific laboratory conditions.[5][9][10]
Materials:
-
Trifluoromethanesulfonyl chloride (CF₃SO₂Cl)
-
Potassium fluoride (KF), anhydrous
-
Aprotic solvent (e.g., acetonitrile, sulfolane)
-
Phase-transfer catalyst (e.g., 18-crown-6), optional
Procedure:
-
In a pressure-resistant reaction vessel, combine anhydrous potassium fluoride and the aprotic solvent.
-
If using, add the phase-transfer catalyst to the mixture.
-
Cool the mixture to the desired temperature (e.g., 40-50°C) with stirring.
-
Slowly add trifluoromethanesulfonyl chloride to the reaction mixture.
-
Seal the vessel and heat the reaction to the optimal temperature for a set period (e.g., 4-7 hours), monitoring the pressure.
-
After the reaction is complete, cool the vessel and carefully vent any excess pressure.
-
The gaseous product, trifluoromethanesulfonyl fluoride, can be collected by passing it through a cold trap (e.g., cooled with liquid nitrogen).
-
The collected product can be further purified by distillation.
Chemical Reactivity and Applications in Drug Development
The chemical reactivity of trifluoromethanesulfonyl fluoride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This moiety is relatively stable in aqueous environments but can react with strong nucleophiles under specific conditions.[4] This controlled reactivity is a key feature that makes sulfonyl fluorides, including trifluoromethanesulfonyl fluoride, valuable in drug discovery.
Covalent Inhibition
A significant application of sulfonyl fluorides in medicinal chemistry is their use as "warheads" for covalent inhibitors.[4][11] Covalent inhibitors form a stable, irreversible bond with their target protein, which can lead to enhanced potency and prolonged duration of action. The sulfonyl fluoride group can react with nucleophilic amino acid residues, such as lysine, tyrosine, serine, and threonine, within the binding site of a target protein.[3][12] This reaction involves the nucleophilic attack of the amino acid side chain on the sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable sulfonylated adduct.[4]
Logical Relationship: Covalent Inhibition by a Sulfonyl Fluoride-Containing Drug
Caption: Mechanism of covalent inhibition by a sulfonyl fluoride warhead.
The trifluoromethyl group in trifluoromethanesulfonyl fluoride and its derivatives plays a crucial role in modifying the physicochemical properties of drug candidates.[13] It can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, all of which are desirable characteristics for drug molecules.[14][15] The strong electron-withdrawing nature of the trifluoromethyl group also influences the reactivity of the adjacent sulfonyl fluoride, fine-tuning its electrophilicity for optimal target engagement.[3]
Safety and Handling
Trifluoromethanesulfonyl fluoride is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated area, preferably within a fume hood.[10][12] It is harmful if inhaled and can cause severe skin and eye irritation or burns.[6][10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is essential when working with this compound.[12]
Spill and Disposal: In case of a spill, evacuate the area and ensure adequate ventilation.[12] Absorb the spill with an inert material and collect it in a sealed container for disposal as hazardous waste. Do not allow the chemical to enter drains or waterways.[12] All waste containing trifluoromethanesulfonyl fluoride should be disposed of according to local, state, and federal regulations.[16][17]
Conclusion
Trifluoromethanesulfonyl fluoride is a versatile and powerful reagent with significant applications in organic synthesis and drug discovery. Its unique chemical properties, stemming from the combination of a trifluoromethyl group and a sulfonyl fluoride moiety, enable its use in the construction of complex molecules and as a key component of covalent inhibitors. A thorough understanding of its synthesis, reactivity, and handling is crucial for researchers and drug development professionals seeking to leverage its potential in the creation of novel and effective therapeutics.
References
- 1. CN101748424A - Method for preparing trifluoromethyl sulfuryl fluoride CF3SO2F by electrochemical fluorination of methanesulfonyl fluoride CH3SO2F - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. EP2216325A1 - Process for preparation of trifluoromethanesulfonyl fluoride - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. "Characteristics and Mechanism for the Simons Electrochemical Fluorinat" by Wen-lin XU, Bao-tong LI et al. [jelectrochem.xmu.edu.cn]
- 9. Page loading... [guidechem.com]
- 10. CN101842348B - Process for preparation of trifluoromethanesulfonyl fluoride - Google Patents [patents.google.com]
- 11. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Sulfonyl Fluorides - Enamine [enamine.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. ijfans.org [ijfans.org]
- 16. benchchem.com [benchchem.com]
- 17. lsuhsc.edu [lsuhsc.edu]
